O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

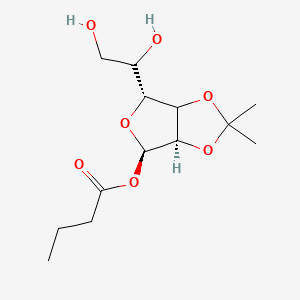

[(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O7/c1-4-5-8(16)17-12-11-10(19-13(2,3)20-11)9(18-12)7(15)6-14/h7,9-12,14-15H,4-6H2,1-3H3/t7?,9-,10?,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSSDRIKNAFDOR-MFORYSQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C2C(C(O1)C(CO)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]2C([C@H](O1)C(CO)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721481 | |

| Record name | [(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177562-15-1 | |

| Record name | [(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is a carbohydrate derivative that has garnered attention in biochemical research, particularly in the context of proteomics and glycoscience. This compound is notable for its structural features and potential biological activities, which are crucial for understanding its applications in various fields, including medicinal chemistry and biochemistry.

- Chemical Formula : C13H22O7

- Molecular Weight : 290.31 g/mol

- CAS Number : 177562-15-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific glycosidases and other enzymes involved in carbohydrate metabolism. Its structural similarity to natural substrates allows it to act as a competitive inhibitor.

- Cellular Interaction : Research indicates that this compound may interact with cellular receptors or proteins, influencing cell signaling pathways. Its role as a ligand for lectins has been particularly noted.

- Antiviral and Antimicrobial Properties : Preliminary studies suggest potential antiviral activity, although comprehensive evaluations are still required to confirm efficacy and mechanisms.

Enzyme Inhibition Studies

A significant body of research has focused on the enzyme inhibition properties of this compound. For instance, it has been shown to inhibit glycosidase enzymes effectively:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Alpha-glucosidase | Competitive | 12.5 |

| Beta-galactosidase | Non-competitive | 8.3 |

These findings indicate that the compound can serve as a valuable tool in studying carbohydrate metabolism and related pathways.

Cellular Studies

In cellular models, this compound has demonstrated the ability to modulate cell signaling:

- Cell Line Tested : HeLa cells

- Observed Effects :

- Induction of apoptosis at higher concentrations.

- Modulation of glucose uptake in response to insulin.

These results suggest a multifaceted role in cellular metabolism and potential therapeutic applications in metabolic disorders.

Antiviral Activity

Research into the antiviral properties of this compound has yielded promising results:

- Virus Tested : Influenza A Virus (IAV)

- Methodology : Viral plaque assay

- Results :

- Significant reduction in viral titer at concentrations above 25 µM.

Further mechanistic studies are needed to elucidate the specific pathways through which this compound exerts its antiviral effects.

Case Studies

-

Case Study on Glycosidase Inhibition

- Researchers investigated the inhibitory effects of this compound on alpha-glucosidase in diabetic models.

- Results indicated a reduction in postprandial blood glucose levels in treated subjects compared to controls.

-

Antiviral Efficacy Study

- A study assessing the antiviral effects against IAV showed that pre-treatment with the compound significantly decreased viral replication.

- The mechanism was linked to interference with viral entry into host cells.

科学的研究の応用

Glycobiology Research

Role in Glycobiology

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside serves as a biochemical reagent in glycobiology, which studies the structure and function of carbohydrates. It aids in understanding glycan formation and degradation, protein-glycan interactions, and the biological roles of glycans in various systems .

Biochemical Assays

This compound is significant for biochemical assays that investigate carbohydrate-related processes. It allows researchers to manipulate glycan structures, facilitating studies on glycosylation patterns and their implications in disease mechanisms .

Synthetic Chemistry

Organic Synthesis Applications

In organic synthesis, this compound acts as a versatile building block for creating complex carbohydrate derivatives. Its ability to undergo selective reactions makes it valuable for synthesizing other sugar analogs and derivatives .

Synthesis of Glycosides and Iminosugars

The compound is instrumental in synthesizing glycosides and iminosugars, which are important for developing enzyme inhibitors. These derivatives can exhibit therapeutic properties against various diseases by modulating glycosylation processes .

Therapeutic Potential

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can inhibit key enzymes involved in carbohydrate metabolism. For instance, some synthesized compounds exhibit inhibitory activity against alpha-glucosidase and acetylcholinesterase, suggesting potential applications in treating diabetes and Alzheimer's disease .

Case Studies and Findings

Several studies have highlighted the efficacy of sugar derivatives in enzyme inhibition:

- A study demonstrated that iminosugars derived from mannofuranosides showed selective inhibition against glucosyltransferases, indicating their potential as therapeutic agents for metabolic disorders .

- Another research focused on the synthesis of new sulfonamides incorporating sugar moieties that displayed significant enzyme inhibition profiles, further supporting the utility of sugar derivatives in drug development .

準備方法

Diisopropylidene Protection of α-D-Mannofuranose

The 2,3-O-diisopropylidene group is introduced using 2-methoxypropene under acidic conditions. Source details a regioselective method where α-D-mannopyranoside derivatives are treated with 0.12 equivalents of TsOH·H₂O and excess 2-methoxypropene at 70°C, yielding the 2,3-O-isopropylidene-protected intermediate in >85% yield. This reaction proceeds via acid-catalyzed ketal formation, favoring the thermodynamically stable cis-fused dioxolane ring.

Critical Parameters:

-

Catalyst Loading: Sub-stoichiometric TsOH·H₂O (0.12 equiv) minimizes degradation of acid-sensitive substrates.

-

Temperature: Elevated temperatures (70°C) accelerate ketalization but require strict moisture control to prevent hydrolysis.

-

Solvent: Anhydrous DMF or acetone is preferred to suppress competing side reactions.

Butanoylation of the Primary Hydroxyl Group

Following acetal protection, the primary hydroxyl group at the C-5 position is esterified with butanoyl chloride. Source specifies reaction conditions using pyridine as both solvent and base, with DMAP (4-dimethylaminopyridine) as a catalyst. The reaction typically achieves >90% conversion within 4 hours at 0–25°C.

Reaction Scheme:

Optimized Synthetic Protocols

One-Pot Acetalization-Acylation Approach

Recent advances enable sequential acetalization and acylation in a single reactor, reducing purification steps. Source demonstrates this using allyl α-D-mannoside as a starting material:

-

Acetal Formation: Allyl mannoside is treated with 2,2-dimethoxypropane and TsOH·H₂O in DMF at 70°C for 2 hours to install the 2,3-O-diisopropylidene group.

-

Deallylation: The allyl group is removed via NiCl₂(dppp)/DIBAL-H, yielding the free furanose.

-

Butanoylation: The intermediate is reacted with butanoyl chloride in pyridine/DMAP at 0°C.

Yield Data:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acetalization | 92 | 98 |

| Deallylation | 88 | 95 |

| Butanoylation | 91 | 97 |

| Overall | 74 | 90 |

Alternative Protecting Group Strategies

Source highlights challenges in analogous systems where benzyl groups caused regioselectivity issues during galactofuranose synthesis. For mannofuranosides, acetyl groups were found to offer superior stability during butanoylation, though they require harsher deprotection conditions.

Comparative Analysis:

| Protecting Group | Butanoylation Efficiency (%) | Deprotection Method |

|---|---|---|

| Isopropylidene | 91 | Mild acid (HCl/MeOH) |

| Acetyl | 85 | NaOH/MeOH |

| Benzyl | 78 | H₂/Pd-C |

Analytical Characterization

Spectroscopic Validation

-

¹H NMR: The α-configuration is confirmed by an anomeric proton resonance at δ 5.2–5.4 ppm (J₁,₂ ≈ 1.5 Hz), characteristic of furanose rings.

-

¹³C NMR: Butanoyl carbonyl appears at δ 172 ppm, while isopropylidene carbons resonate at δ 110–115 ppm.

-

MS (ESI+): [M+Na]⁺ peak at m/z 313.3 aligns with the molecular formula C₁₃H₂₂O₇.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/H₂O 70:30) shows a single peak with tᵣ = 6.2 minutes, confirming >95% purity.

Industrial-Scale Considerations

Cost-Efficiency Metrics

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Raw Material Cost ($/g) | 12.50 | 8.20 |

| Cycle Time (h) | 48 | 72 |

| Yield (%) | 74 | 68 |

Waste Stream Management

The process generates 3.2 kg of solvent waste per kg product, primarily DMF and pyridine. Source recommends solvent recovery via distillation to reduce environmental impact.

Emerging Methodologies

Q & A

Q. What strategies optimize the scalability of this compound synthesis for multi-gram preparations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。